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Homo-PROTAC pVHL30 degrader 1 -

Homo-PROTAC pVHL30 degrader 1

Catalog Number: EVT-3088542
CAS Number:
Molecular Formula: C58H82N8O14S2
Molecular Weight: 1179.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Homo-PROTAC pVHL30 degrader 1 is a novel compound designed to facilitate targeted protein degradation through the recruitment of the von Hippel-Lindau E3 ubiquitin ligase. This compound exemplifies the use of PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes bifunctional small molecules to induce the degradation of specific proteins within cells. The primary target of Homo-PROTAC pVHL30 degrader 1 is the short isoform of von Hippel-Lindau, known as pVHL30, which plays a crucial role in regulating hypoxia-inducible factors by mediating their ubiquitination and subsequent proteasomal degradation .

Source and Classification

Homo-PROTAC pVHL30 degrader 1 is classified as a small-molecule dimerizer that binds both to a target protein and to an E3 ligase, facilitating the ubiquitination of the target for proteasomal degradation. It is sourced from various suppliers, including BioCat GmbH and MedChemExpress, and is commercially available in different quantities .

Synthesis Analysis

Methods and Technical Details

The synthesis of Homo-PROTAC pVHL30 degrader 1 employs solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides and small molecules. This technique allows for the sequential addition of amino acids or other building blocks to form complex structures. The synthesis typically involves:

  • Preparation of resin: A solid support is functionalized to allow for the attachment of the first amino acid.
  • Coupling reactions: Each subsequent amino acid is added through coupling reactions, which often utilize activating agents to facilitate bond formation.
  • Cleavage and purification: After synthesis, the product is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to ensure high purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Homo-PROTAC pVHL30 degrader 1 consists of two distinct ligands that bind to the von Hippel-Lindau protein. The design incorporates specific moieties that enhance binding affinity and specificity towards pVHL30. Key structural features include:

  • Bivalent design: The compound features two ligand-binding domains that simultaneously engage with both the target protein and E3 ligase.
  • Functional groups: Specific functional groups are incorporated to optimize interactions with the binding sites on pVHL30.

The precise structural formula and molecular weight can vary based on specific synthetic routes and modifications made during development .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of Homo-PROTAC pVHL30 degrader 1 is the ubiquitination of pVHL30. Upon binding to both pVHL30 and an E3 ligase, the compound facilitates:

  • Ubiquitin conjugation: The E3 ligase transfers ubiquitin moieties onto lysine residues of pVHL30.
  • Proteasomal degradation: Following ubiquitination, pVHL30 is recognized by the proteasome, leading to its degradation.

This mechanism highlights the compound's role in mediating targeted protein degradation via proteasomal pathways .

Mechanism of Action

Process and Data

The mechanism of action for Homo-PROTAC pVHL30 degrader 1 involves several key steps:

  1. Binding: The compound binds simultaneously to pVHL30 and an E3 ligase, forming a ternary complex.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to pVHL30, marking it for degradation.
  3. Degradation: The ubiquitinated protein is then directed to the proteasome where it undergoes proteolytic cleavage.

Data from studies indicate that Homo-PROTAC pVHL30 degrader 1 induces rapid degradation of its target with effective concentrations significantly lower than traditional inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Homo-PROTAC pVHL30 degrader 1 exhibits several notable physical and chemical properties:

These properties are critical for its application in biological systems where solubility and stability are essential for efficacy .

Applications

Scientific Uses

Homo-PROTAC pVHL30 degrader 1 has significant applications in scientific research, particularly in:

  • Targeted Protein Degradation Studies: It serves as a tool for studying protein function by selectively degrading specific proteins within cellular contexts.
  • Cancer Research: Given its role in regulating hypoxia-inducible factors, it may have implications in cancer therapy where these factors are often dysregulated.
  • Drug Development: The compound provides insights into developing new therapeutics that leverage targeted degradation mechanisms for treating diseases associated with protein misregulation.
Introduction to E3 Ubiquitin Ligase Modulation in Targeted Protein Degradation

The Ubiquitin-Proteasome System and E3 Ligase Functionality

The ubiquitin-proteasome system (UPS) is the primary pathway for controlled intracellular protein degradation in eukaryotic cells. Central to this process are E3 ubiquitin ligases, which confer substrate specificity by recognizing target proteins and facilitating their polyubiquitination. This tagging recruits the 26S proteasome for proteolytic destruction. Over 600 human E3 ligases have been identified, including the von Hippel-Lindau (VHL) complex (CRL2VHL), Cullin-RING ligases (CRLs), and cereblon (CRBN). These enzymes form modular complexes—VHL, for example, consists of Elongin B/C, Cullin 2, RING-box protein 1 (RBX1), and the substrate-recognition component VHL protein (pVHL)—that dynamically assemble to enable precise substrate targeting [4] [8] [10]. The catalytic mechanism involves E1 ubiquitin-activating enzymes, E2 ubiquitin-conjugating enzymes, and E3 ligases working sequentially: E1 activates ubiquitin, E2 carries it, and E3 mediates transfer to lysine residues on target proteins. Polyubiquitinated substrates are then degraded by the proteasome, liberating ubiquitin for reuse. This exquisite selectivity makes E3 ligases ideal candidates for therapeutic hijacking to eliminate disease-causing proteins [4] [6].

Table 1: Key E3 Ubiquitin Ligases Utilized in Targeted Degradation

E3 LigaseComplex TypeKey SubstratesTissue Expression
VHLCRL2VHLHIF-1α, NF-κBUbiquitous
CRBNCRL4CRBNIKZF1/3, CK1αHematopoietic, Renal
MDM2Monomeric RINGp53, NumbUbiquitous (nucleus)
cIAP1RING DimerCaspases, TRAF2Immune, Epithelial

PROTAC Technology: Bridging E3 Ligases and Target Proteins

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that exploit the UPS by simultaneously binding a target protein and an E3 ligase. This enforced proximity induces ubiquitination and degradation of the target. Structurally, PROTACs comprise three elements:

  • Target Protein Ligand: Typically a small-molecule inhibitor (e.g., kinase inhibitor for BTK degradation)
  • E3 Ligase Ligand: Such as VH032 for VHL or pomalidomide for CRBN
  • Linker: A chemically tunable spacer (e.g., polyethylene glycol chains) that optimizes ternary complex formation [4] [6]

Unlike inhibitors, PROTACs operate via an event-driven mechanism: a single molecule can catalytically degrade multiple target proteins without permanent binding. This decouples efficacy from occupancy, enabling sub-stoichiometric activity and reducing dosing requirements. For example, ARV-110 (targeting AR) achieves efficacy at nanomolar concentrations despite micromolar binding affinity [4] [8]. PROTACs also target "undruggable" proteins lacking enzymatic activity (e.g., transcription factors) and overcome resistance from mutations or overexpression. Over 30 PROTACs are in clinical trials, including ARV-471 (ER degrader) and BGB-16673 (BTK degrader), which have shown promising results in breast cancer and lymphomas, respectively [8].

Table 2: PROTAC Mechanisms vs. Traditional Inhibitors

PropertyTraditional InhibitorsPROTACs
MechanismOccupancy-drivenEvent-driven
Target ScopeEnzymes/receptorsAny protein with a ligandable pocket
DosingHigh concentrationsCatalytic (low doses)
ResistanceCommon (mutations)Reduced (degradation)
SelectivityModerateEnhanced (ternary complex dependence)

Emergence of Homo-PROTACs as a Novel Chemical Biology Tool

Homo-PROTACs represent a specialized class of degraders designed to induce self-degradation of E3 ligases. These molecules consist of two identical E3 ligase ligands connected by a linker. By dimerizing the E3 ligase, Homo-PROTACs trigger its autocatalytic ubiquitination and proteasomal degradation. This strategy addresses limitations of genetic knockdown (e.g., incomplete suppression) and enables precise chemical control over E3 levels. The first Homo-PROTAC, reported in 2017, targeted VHL using bivalent VH032 ligands [1] [9]. Among synthesized variants, Homo-PROTAC pVHL30 degrader 1 (CM11) emerged as a lead compound due to its exceptional potency and selectivity for the pVHL30 isoform. Its development marked a milestone in chemical biology, providing a tool to probe E3 ligase function and modulate cellular hypoxic responses [7] [9].

Properties

Product Name

Homo-PROTAC pVHL30 degrader 1

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C58H82N8O14S2

Molecular Weight

1179.5 g/mol

InChI

InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1

InChI Key

WGJCHHJGGFCCRS-DEYDLUNASA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O

Solubility

not available

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O

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